molecular formula C8H5BrN2O2 B14795289 2-Amino-3-bromo-4-cyanobenzoic acid

2-Amino-3-bromo-4-cyanobenzoic acid

Cat. No.: B14795289
M. Wt: 241.04 g/mol
InChI Key: UHTRZRWPAFWBGV-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-cyanobenzoic acid is a multifunctional benzoic acid derivative with a molecular formula of C₈H₅BrN₂O₂ (molecular weight: 257.04 g/mol). The compound features an amino group (-NH₂) at position 2, a bromine atom at position 3, and a cyano group (-CN) at position 4 on the aromatic ring. This substitution pattern creates a unique electronic and steric profile, making it valuable in pharmaceutical synthesis and materials science. The bromine and cyano groups are electron-withdrawing, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-amino-3-bromo-4-cyanobenzoic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)

InChI Key

UHTRZRWPAFWBGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 2-amino-4-cyanobenzoic acid, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4-cyanobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is 2-Amino-3-bromo-4-aminobenzoic acid.

    Oxidation: The major product is 2-Nitro-3-bromo-4-cyanobenzoic acid.

Scientific Research Applications

2-Amino-3-bromo-4-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Structural Properties

The table below compares 2-amino-3-bromo-4-cyanobenzoic acid with halogenated and substituted benzoic acid derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) CAS Number
This compound C₈H₅BrN₂O₂ Br (3), CN (4), NH₂ (2) 257.04 Not reported Not available
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ Cl (2), NH₂ (4) 171.57 210–215 2457-76-3
2-Amino-6-bromo-3-chlorobenzoic acid C₇H₅BrClNO₂ Br (6), Cl (3), NH₂ (2) 250.48 Not reported 10-F721001
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ Cl (3), NH₂ (4) 171.57 Not reported 2486-71-7
Key Observations:
  • Molecular Weight: The bromine and cyano groups in the target compound increase its molecular weight compared to chlorinated analogs (e.g., 171.57 g/mol for 4-amino-2-chlorobenzoic acid vs. 257.04 g/mol for the target).
  • Melting Points: Chlorinated derivatives like 4-amino-2-chlorobenzoic acid exhibit higher melting points (210–215°C ), likely due to efficient crystal packing from smaller substituents. Bromine’s bulkiness in the target compound may reduce melting points, but the polar cyano group could counteract this effect.
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine (σₚ = 0.26) and cyano (σₚ = 0.66) groups enhance the carboxylic acid’s acidity compared to chlorine (σₚ = 0.23). The combined meta and para EWGs in the target compound likely result in a lower pKa than chlorinated analogs. Steric Hindrance: The bromine at position 3 may hinder reactions at the ortho position (e.g., electrophilic substitution), whereas smaller groups like chlorine allow greater flexibility .

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